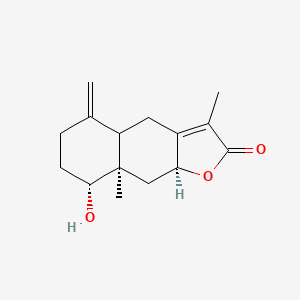

Neolitacumone B

Description

Neolitacumone B is a sesquiterpenoid isolated from Neolitsea acuminatissima, a plant endemic to Taiwan. Structurally, it belongs to the eudesmanolide class, characterized by a fused eudesmane skeleton with a γ-lactone moiety. Key features include a conjugated γ-lactone carbonyl (δC 171.7), a terminal double bond (δC 108.1), and tetrasubstituted double bonds at C-7 and C-11 . Its molecular formula, C15H21O3, was confirmed via HRESIMS (m/z 249.1491 [M+H]<sup>+</sup>) . The stereochemistry, determined through NOESY correlations, reveals a β-orientation of substituents at C-1, C-5, and C-10 .

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(8R,8aR,9aS)-8-hydroxy-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h11-13,16H,1,4-7H2,2-3H3/t11?,12-,13+,15+/m0/s1 |

InChI Key |

UCBTXCZDWDKENW-MDRSIWMVSA-N |

Isomeric SMILES |

CC1=C2CC3C(=C)CC[C@H]([C@@]3(C[C@@H]2OC1=O)C)O |

Canonical SMILES |

CC1=C2CC3C(=C)CCC(C3(CC2OC1=O)C)O |

Synonyms |

neolitacumone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Neolitacumone A (C15H21O4)

- Key Differences :

Neolitacumone E (C15H18O3)

Methylneolitacumone A (C16H24O5)

8-epi-Neolitacumone B (C15H20O3)

- Key Differences: Stereoisomer of this compound with inverted configuration at H-8 . NOESY cross-peaks between H-5 and H-8 confirm the 8α orientation .

Physicochemical Properties

Bioactivity and Functional Implications

- Structural features such as α,β-unsaturated lactones and hydroxyl/methoxy substitutions may modulate activity .

- Stereochemical Impact: The β-orientation of substituents in this compound enhances stability via trans-A/B ring junction, as seen in NOESY correlations (H-14/H-2β) . Isomerism (e.g., 8-epi-Neolitacumone B) could alter binding affinity to enzymatic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.